![molecular formula C16H19N3O2S B2534761 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1286725-95-8](/img/structure/B2534761.png)
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
The 1,2,4-oxadiazole moiety in this compound has been explored for its antibacterial properties. Studies have shown that derivatives of 1,2,4-oxadiazole exhibit significant antibacterial activity against various bacterial strains. This makes it a promising candidate for developing new antibacterial agents to combat resistant bacterial infections .
Antifungal Agents
Research has indicated that compounds containing the 1,2,4-oxadiazole ring can also act as effective antifungal agents. These compounds have been tested against several fungal pathogens and have shown promising results in inhibiting fungal growth, making them potential candidates for antifungal drug development .
Anticancer Agents
The unique structure of 1,2,4-oxadiazole derivatives has been investigated for anticancer properties. These compounds have demonstrated the ability to inhibit the growth of cancer cells in vitro. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting their potential use in cancer therapy .
Anti-inflammatory Agents
1,2,4-Oxadiazole derivatives have also been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases .
Antiviral Agents
The antiviral potential of 1,2,4-oxadiazole derivatives has been explored, particularly against viruses like HIV and influenza. These compounds can interfere with viral replication and inhibit the activity of viral enzymes, making them promising candidates for antiviral drug development .
Agricultural Applications
Beyond medical applications, 1,2,4-oxadiazole derivatives have been used in agriculture as pesticides. They exhibit activity against a range of agricultural pests, including nematodes and fungi, helping to protect crops and improve agricultural productivity .
These applications highlight the versatility and potential of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
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properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-14(21-18-11)12-9-19(10-12)15(20)16(6-2-3-7-16)13-5-4-8-22-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHFOHNOBODCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone |
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